molecular formula C16H12F3NO2S B3029682 [1-(4-Trifluoromethylphenyl)-1-tosyl]methyl isocyanide CAS No. 748187-71-5

[1-(4-Trifluoromethylphenyl)-1-tosyl]methyl isocyanide

Cat. No.: B3029682
CAS No.: 748187-71-5
M. Wt: 339.3
InChI Key: SHUAFBBGLMPJLI-UHFFFAOYSA-N
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Description

[1-(4-Trifluoromethylphenyl)-1-tosyl]methyl isocyanide: is an organic compound with the molecular formula C16H12F3NO2S and a molecular weight of 339.33 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, a tosyl group, and an isocyanide functional group. It is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Safety and Hazards

“[1-(4-Trifluoromethylphenyl)-1-tosyl]methyl isocyanide” is classified as a dangerous compound . It has hazard statements H301-H311-H315-H319-H331-H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Trifluoromethylphenyl)-1-tosyl]methyl isocyanide typically involves the reaction of a tosylmethyl isocyanide with a trifluoromethylbenzyl halide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as potassium carbonate or sodium hydride is used to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of [1-(4-Trifluoromethylphenyl)-1-tosyl]methyl isocyanide involves its reactivity as an isocyanide. The isocyanide group can act as both a nucleophile and an electrophile, allowing it to participate in a variety of chemical reactions. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable building block in organic synthesis .

Comparison with Similar Compounds

    Phenyl isocyanide: Similar structure but lacks the trifluoromethyl and tosyl groups.

    Tosylmethyl isocyanide: Similar structure but lacks the trifluoromethyl group.

    Trifluoromethylphenyl isocyanide: Similar structure but lacks the tosyl group.

Uniqueness:

Properties

IUPAC Name

1-[isocyano-[4-(trifluoromethyl)phenyl]methyl]sulfonyl-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO2S/c1-11-3-9-14(10-4-11)23(21,22)15(20-2)12-5-7-13(8-6-12)16(17,18)19/h3-10,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUAFBBGLMPJLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)C(F)(F)F)[N+]#[C-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674267
Record name 1-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

748187-71-5
Record name 1-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(4-Trifluoromethylphenyl)-1-tosyl]methyl isocyanide
Reactant of Route 2
[1-(4-Trifluoromethylphenyl)-1-tosyl]methyl isocyanide

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